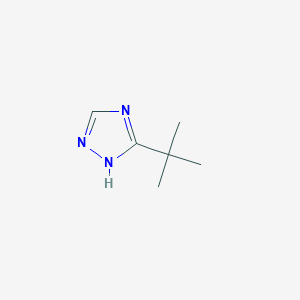

3-Tert-butyl-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-6(2,3)5-7-4-8-9-5/h4H,1-3H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQVUMMFRMUJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577885 | |

| Record name | 5-tert-Butyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96440-78-7 | |

| Record name | 5-tert-Butyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Tert-butyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-tert-butyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific, detailed experimental protocol for this exact molecule in the surveyed literature, this document outlines a well-established, general synthetic methodology applicable to 3-substituted-1,2,4-triazoles. The characterization data presented is based on analogous compounds and predictive models, providing a foundational dataset for researchers.

Core Synthesis Pathway

A prevalent and effective method for the synthesis of 3-substituted-1H-1,2,4-triazoles involves the cyclization of an appropriate acylhydrazide with formamide. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization reaction. The proposed synthesis for this compound follows this established pathway.

The synthesis commences with the preparation of pivalic acid hydrazide (also known as trimethylacetic acid hydrazide) from the corresponding ester, methyl pivalate, and hydrazine hydrate. The subsequent and final step is the cyclocondensation of pivalic acid hydrazide with an excess of formamide, which serves as both a reagent and a solvent, to yield the target molecule, this compound.

Experimental Protocols

The following protocols describe the synthesis of the intermediate, pivalic acid hydrazide, and its subsequent conversion to this compound.

Synthesis of Pivalic Acid Hydrazide (Intermediate)

Materials:

-

Methyl pivalate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

A mixture of methyl pivalate (1 equivalent) and 80% hydrazine hydrate (1.2 equivalents) in ethanol is heated at reflux for 12 hours.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure pivalic acid hydrazide as a white crystalline solid.

Synthesis of this compound

Materials:

-

Pivalic acid hydrazide

-

Formamide

Procedure:

-

A mixture of pivalic acid hydrazide (1 equivalent) and formamide (10 equivalents) is heated at 150-160 °C for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., water or ethanol) to afford this compound as a crystalline solid.

Data Presentation

The expected quantitative data for the synthesis and characterization of this compound are summarized in the tables below. It is important to note that the characterization data is predicted based on the analysis of structurally similar compounds, specifically 3-amino-5-tert-butyl-1,2,4-triazole, and general principles of spectroscopy.

Table 1: Synthesis and Physical Properties

| Parameter | Value |

| Molecular Formula | C₆H₁₁N₃ |

| Molecular Weight | 125.17 g/mol |

| Appearance | White crystalline solid (expected) |

| Melting Point | Not available |

| Yield | >80% (expected) |

Table 2: Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~1.4 (s, 9H, C(CH₃)₃), δ ~8.0 (s, 1H, CH-triazole), δ ~10-12 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~30 (C(C H₃)₃), δ ~32 (C (CH₃)₃), δ ~150 (C5), δ ~165 (C3) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1650 (C=N stretch), ~1550 (N-H bend) |

| Mass Spec. (EI) | m/z (%) = 125 (M⁺), 110 (M⁺ - CH₃), 69 (M⁺ - C₄H₈) |

Mandatory Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Spectroscopic and Spectrometric Analysis of 3-Tert-butyl-1H-1,2,4-triazole: A Technical Guide

Introduction

Predicted Spectral Data

The following tables summarize the anticipated spectral data for 3-tert-butyl-1H-1,2,4-triazole based on the analysis of its chemical structure.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3-1.5 | Singlet | 9H | -C(CH₃)₃ |

| ~8.0-8.5 | Singlet | 1H | C5-H of triazole ring |

| ~13.0-15.0 | Broad Singlet | 1H | N1-H of triazole ring |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~30-32 | -C(C H₃)₃ |

| ~32-34 | -C (CH₃)₃ |

| ~150-155 | C5 of triazole ring |

| ~160-165 | C3 of triazole ring |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2970-2870 | Strong | C-H stretch (aliphatic, tert-butyl) |

| ~1650-1550 | Medium | C=N stretch (triazole ring) |

| ~1500-1400 | Medium-Strong | N-H bend |

| ~1470, ~1370 | Medium | C-H bend (tert-butyl) |

| ~1260 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 69 | [M - C₄H₈]⁺ or [Triazole ring fragment]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans to achieve adequate signal-to-noise ratio.

-

Referencing: Calibrate the chemical shifts to the deuterated solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample compartment (or KBr pellet without sample) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Electron Ionization (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS). The standard electron energy for EI is 70 eV.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) and introduce it into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer.

-

Mode: Positive ion mode is typically used for this class of compounds.

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

-

Workflow Visualization

The following diagrams illustrate the general workflows for spectral data acquisition and analysis.

In-depth Technical Guide: 3-tert-butyl-1H-1,2,4-triazole (CAS 96440-78-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific chemical properties and biological activities of 3-tert-butyl-1H-1,2,4-triazole. This guide provides a comprehensive overview of the available information and supplements it with general knowledge and protocols relevant to the 1,2,4-triazole class of compounds.

Chemical Identity and Physical Properties

This compound, also known as 3-tert-butyl-4H-1,2,4-triazole, is a heterocyclic organic compound. The available data on its chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 96440-78-7 | N/A |

| Molecular Formula | C₆H₁₁N₃ | N/A |

| Molecular Weight | 125.17 g/mol | N/A |

| Physical Form | Solid | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry (MS): This would determine the exact molecular weight and provide fragmentation patterns useful for structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds within the triazole ring and C-H bonds of the tert-butyl group.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic approach for 3-substituted-1,2,4-triazoles can be proposed. A common method involves the cyclization of an appropriate amidine or its precursor with a hydrazine derivative.

General Experimental Protocol for the Synthesis of 3-Substituted-1,2,4-triazoles

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

Pivalamidine hydrochloride (or a suitable precursor)

-

Hydrazine hydrate

-

A suitable solvent (e.g., ethanol, butanol)

-

A base (e.g., sodium ethoxide, potassium carbonate) if starting from the hydrochloride salt.

Procedure:

-

To a solution of pivalamidine (or its salt) in a suitable solvent, add an equimolar amount of hydrazine hydrate.

-

If a hydrochloride salt is used, add an equimolar amount of a suitable base.

-

The reaction mixture is heated to reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and other non-covalent interactions with biological targets.

Given the lack of specific data, a hypothetical signaling pathway diagram for a generic 1,2,4-triazole-based drug that inhibits a target enzyme is presented below.

Caption: Hypothetical signaling pathway showing enzyme inhibition by a 1,2,4-triazole derivative.

Analytical Methods

The analysis of this compound, particularly in complex matrices, would likely employ chromatographic techniques coupled with mass spectrometry. One study identified this compound as a volatile flavor component with a nutty aroma, suggesting that Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable analytical method.

General Experimental Protocol for GC-MS Analysis of Volatile Flavor Compounds

This is a general protocol and would need to be optimized for the specific analysis of this compound.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

A sample containing the analyte is placed in a sealed vial.

-

The vial is gently heated to promote the volatilization of the analytes into the headspace.

-

An SPME fiber is exposed to the headspace for a defined period to adsorb the volatile compounds.

-

The fiber is then retracted and introduced into the GC injection port for desorption and analysis.

GC-MS Conditions (Example):

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS) is typically used for flavor analysis.

-

Injector Temperature: 250 °C (for thermal desorption of the SPME fiber).

-

Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C. The specific ramp rate and hold times will need to be optimized.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Experimental Workflow for GC-MS Analysis:

Caption: General workflow for the analysis of volatile compounds by HS-SPME-GC-MS.

Conclusion

While this compound (CAS 96440-78-7) has been identified, there is a notable absence of detailed, publicly available scientific literature on its specific chemical properties, experimental protocols, and biological mechanisms. The information provided in this guide is based on the limited data available and general principles of 1,2,4-triazole chemistry and analysis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and drug development.

A Technical Guide to the Biological Screening of Novel 1,2,4-Triazole Compounds

The 1,2,4-triazole ring system is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding.[1] This "privileged" structure is a component of numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant effects.[2][3][4][5] The versatility of the triazole nucleus allows for extensive functionalization, leading to derivatives that can interact with a variety of biological targets.[2] This guide provides an in-depth overview of the core methodologies used in the biological screening of novel 1,2,4-triazole derivatives, complete with experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Anticancer Activity Screening

A significant number of 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[1] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), tubulin, and aromatase.[1][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[8][9]

-

Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere for 24 hours.[8]

-

Compound Treatment: The synthesized 1,2,4-triazole compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted to various concentrations and added to the wells. Control wells receive DMSO alone. The plates are incubated for 48-72 hours.[8]

-

MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of a compound that inhibits cell growth by 50%) is determined from the dose-response curve.[8]

The following table summarizes the in vitro anticancer activity of selected novel 1,2,4-triazole derivatives against various human cancer cell lines, with data presented as IC50 values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8c | MCF-7 (Breast) | 3.6 | [6] |

| 8d | A549 (Lung) | 4.1 | [6] |

| 10b | HCT116 (Colon) | 5.2 | [6] |

| TP6 | B16F10 (Murine Melanoma) | 41.12 | [8] |

| 4g | HT-29 (Colon Carcinoma) | 12.69 | [9] |

| 4b | CaCo2 (Colorectal) | 26.15 | [9] |

| 15 | MCF-7 (Breast) | 3.48 | [10] |

| 20 | MCF-7 (Breast) | 5.95 | [10] |

Many 1,2,4-triazole derivatives exert their anticancer effects by inhibiting protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical for cell signaling pathways that control growth and proliferation.[6]

Antimicrobial Screening

1,2,4-triazole derivatives are well-established as potent antimicrobial and especially antifungal agents.[11] Marketed drugs like fluconazole and itraconazole feature this core structure. Their primary mechanism against fungi is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2]

2.1.1 Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

-

Preparation: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are made in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.[12][13]

-

Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Incubation: Plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]

2.1.2 Disc Diffusion Method

This qualitative method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disc impregnated with the test compound.[14]

-

Plate Preparation: A standardized inoculum of the microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

-

Disc Application: Sterile filter paper discs (6 mm diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the clear zone of inhibition around the disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against selected microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Series 1 | Staphylococcus aureus | 3.12 - 25 | |

| Series 1 | Candida albicans | 3.12 - 25 | |

| 1a-g | Pseudomonas aeruginosa | 16 | [15] |

| 5e, 5h, 5i | Acinetobacter baumannii | 10 | [13] |

| 7d | Gram-positive bacteria | 1 - 32 | [16] |

| 7d | Gram-negative bacteria | 1 - 64 | [16] |

| 7d | Fungi | 1 - 16 | [16] |

| T5 | Pseudomonas aeruginosa | 12.3 (µM) | [5] |

The inhibition of the CYP51 enzyme disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane.[2]

Anticonvulsant Activity Screening

Derivatives of 1,2,4-triazole have shown promise in the management of epilepsy.[17] Preclinical screening is typically conducted using rodent models to assess a compound's ability to prevent or delay seizures induced by electrical or chemical stimuli.

3.1.1 Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

-

Procedure: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is applied to mice via corneal electrodes. An unprotected mouse will exhibit a tonic hind limb extension.

-

Screening: Test compounds are administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) at a set time before the electrical stimulus.[18]

-

Endpoint: The ability of the compound to prevent the tonic hind limb extension is recorded as a positive result. The median effective dose (ED50) can be calculated.[19]

3.1.2 Subcutaneous Pentylenetetrazole (scPTZ) Test

This is a model for absence seizures (myoclonic).

-

Procedure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously into mice. This typically induces clonic seizures lasting for at least 5 seconds.

-

Screening: Test compounds are administered prior to the PTZ injection.

-

Endpoint: The absence of clonic seizures within a 30-minute observation period indicates that the compound has anticonvulsant activity.[17]

3.1.3 Rotarod Neurotoxicity Test

This test assesses potential motor impairment or neurotoxicity caused by the test compounds.

-

Procedure: Mice are placed on a rotating rod (e.g., 6 rpm).

-

Screening: After administration of the test compound, mice that are unable to remain on the rod for a set time (e.g., 1 minute) in multiple trials are considered to have failed the test, indicating potential neurotoxicity.[20]

The following diagram illustrates a typical workflow for the preclinical screening of novel compounds for anticonvulsant activity.

This guide provides a foundational framework for the biological screening of novel 1,2,4-triazole compounds. The specific assays and protocols should be adapted based on the therapeutic target and the structural characteristics of the synthesized derivatives. Rigorous and systematic screening is essential for identifying promising lead compounds for further drug development.

References

- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. microbiologyjournal.org [microbiologyjournal.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 20. japsonline.com [japsonline.com]

An In-depth Technical Guide on the Discovery and Synthesis of 3-Tert-butyl-1H-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This technical guide focuses on a specific, promising class of these compounds: 3-tert-butyl-1H-1,2,4-triazole derivatives. These molecules have garnered significant interest due to their potential as potent antifungal and anticancer agents. This document provides a comprehensive overview of their discovery, detailed synthetic methodologies, quantitative biological data, and insights into their mechanisms of action. Experimental protocols for key synthetic steps are provided, along with visualizations of synthetic pathways and relevant biological signaling cascades to facilitate a deeper understanding for researchers in the field of drug discovery and development.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, a structural motif that imparts unique physicochemical properties, including metabolic stability and the ability to engage in various biological interactions. This "privileged" scaffold is present in numerous clinically approved drugs, highlighting its therapeutic importance. The incorporation of a bulky tert-butyl group at the 3-position of the triazole ring can significantly influence the molecule's lipophilicity, steric profile, and, consequently, its biological activity and target selectivity.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the preparation of a key intermediate, 4-amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione. This intermediate serves as a versatile building block for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

A common and effective synthetic strategy involves the following sequence of reactions:

-

Esterification of Pivalic Acid: Pivalic acid (trimethylacetic acid) is first converted to its corresponding ester, typically the methyl or ethyl ester, under acidic conditions.

-

Hydrazinolysis: The pivaloyl ester is then reacted with hydrazine hydrate to yield pivalic acid hydrazide.

-

Formation of Potassium Dithiocarbazinate: The hydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, to form a potassium dithiocarbazinate salt.

-

Cyclization to the Triazole Core: The potassium salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate. This step leads to the formation of the desired 4-amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione.

This synthetic approach is reliable and allows for the production of the key triazole intermediate in good yields.

Further derivatization of the 4-amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione can be achieved through various reactions, such as the formation of Schiff bases by condensation with aromatic aldehydes, followed by cyclization reactions to introduce additional heterocyclic rings.

Experimental Protocols

Synthesis of 4-Amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione

This protocol is adapted from established procedures for the synthesis of analogous 4-amino-5-substituted-1,2,4-triazole-3-thiones.

Step 1: Synthesis of Pivalic Acid Hydrazide

-

A mixture of methyl pivalate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 8-10 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to afford pure pivalic acid hydrazide.

Step 2: Synthesis of Potassium 2-(2,2-dimethylpropanoyl)hydrazine-1-carbodithioate

-

To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (100 mL), pivalic acid hydrazide (0.1 mol) is added and the mixture is stirred until a clear solution is obtained.

-

The solution is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise with continuous stirring.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The precipitated potassium salt is filtered, washed with anhydrous ether, and dried under vacuum.

Step 3: Synthesis of 4-Amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione

-

A suspension of the potassium salt (0.1 mol) in water (20 mL) is treated with hydrazine hydrate (0.2 mol).

-

The mixture is refluxed for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve.

-

The reaction mixture is cooled to room temperature and then poured into ice-cold water (200 mL).

-

The solution is acidified with concentrated hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed thoroughly with cold water, and dried.

-

The crude product is recrystallized from ethanol to yield pure 4-amino-3-tert-butyl-1H-1,2,4-triazole-5(4H)-thione.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential as both antifungal and anticancer agents. The biological activity is highly dependent on the nature of the substituents on the triazole core.

Antifungal Activity

Many 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | R-Group on Phenyl Ring | MIC against C. albicans (µg/mL)[2] |

| 1a | 4-Cl | 0.5 |

| 1b | 2,4-diCl | 0.25 |

| 1c | 4-F | 1 |

| Fluconazole | - | 2 |

Note: The data presented is illustrative and may not be specific to 3-tert-butyl derivatives but represents the general trend of antifungal activity in this class of compounds.

Anticancer Activity

The anticancer properties of 1,2,4-triazole derivatives are often attributed to their ability to inhibit various protein kinases and other enzymes involved in cancer cell proliferation and survival.[3][4] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3).

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives against MCF-7 (Breast Cancer) Cell Line

| Compound ID | Substituent at N-4 | IC50 (µM)[5] |

| 2a | Phenyl | 8.5 |

| 2b | 4-Chlorophenyl | 5.2 |

| 2c | 4-Methoxyphenyl | 12.1 |

| Doxorubicin | - | 0.98 |

Note: The data presented is illustrative and may not be specific to 3-tert-butyl derivatives but represents the general trend of anticancer activity in this class of compounds.

Mechanisms of Action and Signaling Pathways

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for many triazole derivatives is the inhibition of the CYP51 enzyme. The nitrogen atom (N-4) of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[1] This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane.

Anticancer Mechanisms

The anticancer effects of 3-tert-butyl-1,2,4-triazole derivatives can be multifactorial, involving the inhibition of key signaling pathways that are often dysregulated in cancer.

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] Small molecule inhibitors can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and downstream signaling. This leads to the inhibition of endothelial cell proliferation, migration, and ultimately, the suppression of tumor growth.[7]

STAT3 is a transcription factor that is constitutively activated in many types of cancer and promotes tumor cell proliferation, survival, and invasion.[8] Upon activation by upstream kinases (e.g., JAKs), STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in oncogenesis.[9] 1,2,4-triazole derivatives can interfere with this pathway by inhibiting the phosphorylation of STAT3, thus preventing its activation and downstream effects.[10]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel antifungal and anticancer therapies. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The quantitative data presented herein highlights the potent biological activities of these compounds. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify lead candidates for clinical development. A deeper understanding of their interactions with biological targets at a molecular level will be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STAT3 signaling pathway [pfocr.wikipathways.org]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Fundamental Properties of Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fundamental properties of substituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their versatile biological activities, 1,2,4-triazole derivatives are integral to the development of a wide array of therapeutic agents. This document provides a comprehensive overview of their synthesis, chemical characteristics, and diverse biological applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction to 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic aromatic compounds containing three nitrogen atoms and two carbon atoms. The unique structural features of the 1,2,4-triazole ring, including its planarity and the presence of multiple nitrogen atoms, allow for a variety of intermolecular interactions, making it a privileged scaffold in drug design. Numerous drugs on the market, such as the antifungal agent fluconazole and the anticancer drug letrozole, feature this core structure. The wide-ranging biological activities of substituted 1,2,4-triazoles encompass antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Synthesis of Substituted 1,2,4-Triazoles

The synthesis of the 1,2,4-triazole ring can be achieved through various cyclization strategies. The most common methods involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or a carbonyl group.

A general workflow for the synthesis and subsequent biological evaluation of substituted 1,2,4-triazoles is depicted below. This process typically begins with the selection of appropriate starting materials based on the desired substitution pattern, followed by a cyclization reaction to form the triazole ring. The synthesized compounds are then purified and characterized before undergoing biological screening.

Fundamental Chemical Properties

The 1,2,4-triazole ring is aromatic and possesses a dipole moment. The nitrogen atoms in the ring can act as both proton donors and acceptors, leading to amphoteric character. The acidity and basicity of substituted 1,2,4-triazoles are highly dependent on the nature and position of the substituents.

Acidity and Basicity (pKa Values)

| Compound | Substituent(s) | pKa | Reference |

| 1,2,4-Triazole | None | 10.26 | [19] |

| 1,2,4-Triazolium | None | 2.45 | [19] |

| 3-Methyl-1,2,4-triazole | 3-Methyl | ~10.9 | |

| 3-Nitro-1,2,4-triazole | 3-Nitro | 5.9 | |

| 3,5-Diamino-1,2,4-triazole | 3,5-Diamino | 4.6 (first), 1.9 (second) |

Note: The pKa values for substituted derivatives are approximate and can vary based on the experimental conditions. The data for substituted triazoles is limited in the provided search results.

Biological Activities of Substituted 1,2,4-Triazoles

Substituted 1,2,4-triazoles exhibit a remarkable range of biological activities, which has led to their widespread use in drug development.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. A notable example is Letrozole, an aromatase inhibitor used in the treatment of hormone-responsive breast cancer.

The signaling pathway below illustrates the mechanism of action of Letrozole. By inhibiting the aromatase enzyme, Letrozole blocks the conversion of androgens to estrogens, thereby reducing the levels of estrogen that stimulate the growth of estrogen receptor-positive breast cancer cells.

The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted 1,2,4-triazole derivatives against various cancer cell lines.

| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | 3,5-diphenyl-4-(4-chlorobenzylamino) | MCF-7 (Breast) | 15.2 | |

| Compound 2 | 3-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-4-amino | HCT-116 (Colon) | 8.5 | |

| Compound 3 | 3-mercapto-4-amino-5-(4-methoxyphenyl) | HeLa (Cervical) | 12.1 | |

| Letrozole | 4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile | MCF-7Ca (Breast) | 0.01 | [1] |

Antimicrobial Activity

1,2,4-triazole derivatives are also well-known for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. The antifungal mechanism of many triazoles, such as fluconazole, involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The following table presents the minimum inhibitory concentration (MIC) values of some substituted 1,2,4-triazoles against various microbial strains.

| Compound | Substituent(s) | Microbial Strain | MIC (µg/mL) | Reference |

| Compound A | 3-mercapto-4-amino-5-(2-chlorophenyl) | Staphylococcus aureus | 16 | |

| Compound B | 3-mercapto-4-amino-5-(4-fluorophenyl) | Escherichia coli | 32 | |

| Compound C | 3,5-di(pyridin-2-yl)-4-amino | Candida albicans | 8 | |

| Fluconazole | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Candida albicans | 0.25-1.0 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative substituted 1,2,4-triazoles and for key biological assays used to evaluate their activity.

Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is an adaptation of the Pellizzari reaction.

Materials:

-

Benzamide

-

Benzoyl hydrazide

-

Glycerol

-

Ethanol

Procedure:

-

A mixture of benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol) is placed in a round-bottom flask.

-

Glycerol (5 mL) is added as a solvent and the mixture is heated to 220-240 °C with stirring for 4 hours.

-

The reaction mixture is cooled to room temperature and then poured into 50 mL of cold water.

-

The precipitated solid is collected by filtration, washed with water, and then recrystallized from ethanol to afford pure 3,5-diphenyl-1,2,4-triazole.

-

The product is dried in a vacuum oven. The structure can be confirmed by NMR, IR, and mass spectrometry.

Synthesis of 4-Amino-3-mercapto-5-(4-chlorophenyl)-1,2,4-triazole

This protocol describes a common method for the synthesis of 4-amino-3-mercapto-1,2,4-triazoles.

Materials:

-

4-Chlorobenzoic acid hydrazide

-

Carbon disulfide

-

Potassium hydroxide

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

To a solution of potassium hydroxide (0.84 g, 15 mmol) in ethanol (20 mL), 4-chlorobenzoic acid hydrazide (1.71 g, 10 mmol) is added with stirring.

-

Carbon disulfide (0.76 g, 10 mmol) is added dropwise to the mixture at room temperature. The reaction mixture is stirred for 12 hours.

-

Hydrazine hydrate (80%, 1.25 g, 20 mmol) is then added, and the mixture is refluxed for 6 hours.

-

The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and recrystallized from ethanol to yield 4-amino-3-mercapto-5-(4-chlorophenyl)-1,2,4-triazole.

-

The structure is confirmed by spectroscopic methods.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (substituted 1,2,4-triazole)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

The medium is replaced with fresh medium containing various concentrations of the test compound. A control group with no compound is also included. The plates are incubated for 48-72 hours.

-

After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are incubated for another 4 hours at 37 °C.

-

The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microorganism

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

A positive control (microorganism with no compound) and a negative control (broth only) are included.

-

The plates are incubated at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Substituted 1,2,4-triazoles represent a versatile and highly valuable class of compounds in the field of drug discovery and development. Their straightforward synthesis, tunable chemical properties, and broad spectrum of biological activities make them attractive candidates for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the fundamental properties of these compounds, offering valuable insights for researchers and scientists working to harness their therapeutic potential. Further exploration into the structure-activity relationships of novel 1,2,4-triazole derivatives will undoubtedly lead to the development of more potent and selective drugs for a variety of diseases.

References

- 1. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and mechanism of action of letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Letrozole? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Letrozole - NCI [cancer.gov]

- 7. Letrozole (Femara) | Breast Cancer Now [breastcancernow.org]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Synthesis and determination of pKa values of some new 3,4-disubstituted-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

Exploring the Chemical Space of Tert-Butyl Substituted Triazoles: A Technical Guide for Drug Discovery

Introduction

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1] Their unique structural and electronic properties, including the ability to engage in hydrogen bonding and dipole interactions without being overly basic, make them privileged scaffolds in drug design.[1][2] The incorporation of a tert-butyl group onto the triazole core imparts significant steric bulk and lipophilicity. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, modulating solubility, and creating specific steric interactions within a biological target's binding site. This guide explores the synthesis, biological activities, and structure-activity relationships (SAR) of tert-butyl substituted triazoles, providing a technical overview for researchers in drug development.

The broad therapeutic relevance of the triazole nucleus is well-documented, with applications spanning antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[3][4][5][6][7] The strategic addition of substituents, such as the tert-butyl group, allows for the fine-tuning of these activities, leading to the development of potent and selective therapeutic candidates.

Synthesis and Characterization

The primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[8][9][10] This reaction is highly efficient, regioselective, and tolerant of a wide array of functional groups, making it ideal for creating diverse compound libraries.[9][11]

General Synthesis Workflow

The synthesis of a library of tert-butyl substituted triazoles typically follows a modular workflow, enabling the systematic exploration of chemical space.

Representative Experimental Protocol: CuAAC Synthesis

The following protocol describes a general procedure for the synthesis of 1-benzyl-4-(tert-butyl)-1H-1,2,3-triazole.

-

Reagents & Setup: To a round-bottom flask, add benzyl azide (1.0 mmol, 1.0 equiv) and 3,3-dimethyl-1-butyne (1.2 mmol, 1.2 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL) and a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

-

Reaction: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup & Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Physicochemical and Spectroscopic Data

The synthesized compounds are characterized by standard analytical techniques to confirm their structure and purity. The tert-butyl group provides a distinctive singlet signal in the ¹H NMR spectrum, typically appearing far upfield.

| Compound ID | R-Group | Yield (%) | ¹H NMR (δ ppm, tert-butyl) | HRMS (m/z) [M+H]⁺ |

| TB-TRZ-01 | Benzyl | 92 | 1.32 (s, 9H) | 216.1504 |

| TB-TRZ-02 | 4-Fluorobenzyl | 95 | 1.31 (s, 9H) | 234.1409 |

| TB-TRZ-03 | Phenyl | 88 | 1.35 (s, 9H) | 202.1348 |

| TB-TRZ-04 | Cyclohexyl | 85 | 1.29 (s, 9H) | 208.1817 |

Table 1: Representative data for a library of synthesized tert-butyl substituted 1,2,3-triazoles. Data is illustrative.

Biological Applications and Structure-Activity Relationships (SAR)

The triazole scaffold is a known pharmacophore that interacts with a variety of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[12][13] The tert-butyl group often serves to occupy hydrophobic pockets within the active site of these targets, enhancing binding affinity and selectivity.

Case Study: Inhibition of Thymidine Phosphorylase (TP)

Thymidine phosphorylase (TP) is an enzyme implicated in cancer progression and angiogenesis.[14] Novel bis-1,2,4-triazole derivatives have been synthesized and evaluated as TP inhibitors.[14] SAR studies revealed that the nature of the substituent on the triazole core is critical for inhibitory activity.

| Compound ID | R-Group | TP Inhibition IC₅₀ (µM) |

| TP-Inhib-1 | n-Propyl | 45.2 ± 0.81 |

| TP-Inhib-2 | n-Butyl | 38.5 ± 0.67 |

| TP-Inhib-3 | n-Pentyl | 31.1 ± 0.52 |

| TP-Inhib-4 | n-Hexyl | 28.7 ± 0.59 |

| Standard | 7-Deazaxanthine | 41.0 ± 1.63 |

Table 2: TP inhibitory activity of bis-1,2,4-triazole derivatives. Data adapted from literature to illustrate SAR trends.[14]

The data suggests that increasing the alkyl chain length enhances inhibitory potency, likely due to improved hydrophobic interactions within the enzyme's active site.[14] Molecular docking studies can further elucidate these interactions, revealing key binding modes.[14]

Signaling Pathway Context: Enzyme Inhibition

The inhibition of a key enzyme by a tert-butyl substituted triazole can disrupt a cellular signaling pathway, leading to a therapeutic effect. For example, inhibiting a kinase can block downstream signaling responsible for cell proliferation.

SAR Insights

-

Steric Bulk: The tert-butyl group's size is a critical determinant of activity. In some targets, it provides an optimal fit for a hydrophobic pocket, while in others, it may cause steric clashes, reducing affinity. For instance, introducing a large tert-butyl group can significantly improve antiproliferative activity against certain cancer cell lines compared to smaller substituents.[3]

-

Lipophilicity: Increased lipophilicity from the tert-butyl moiety can enhance membrane permeability and oral bioavailability, but may also increase non-specific binding and toxicity if not balanced.

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can prolong the compound's half-life in vivo.

Conclusion

The chemical space of tert-butyl substituted triazoles is rich with therapeutic potential. The modular and efficient synthesis via CuAAC allows for the rapid generation of diverse compound libraries. The tert-butyl group acts as a powerful modulator of a compound's physicochemical properties and its interaction with biological targets. By systematically exploring variations in the triazole core and its substituents, researchers can develop novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future work in this area will continue to leverage these scaffolds to address a wide range of diseases, from cancer to infectious agents and metabolic disorders.[5][12]

References

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 6. Synthesis and Biological Applications of Triazole Derivatives – A Review | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Initial Bioactivity Screening of 3-Tert-butyl-1H-1,2,4-triazole

As there is limited publicly available data on the specific initial bioactivity screening of 3-Tert-butyl-1H-1,2,4-triazole, this guide synthesizes a representative, hypothetical screening cascade based on the well-documented activities of the broader 1,2,4-triazole chemical class. The presented data and protocols serve as an illustrative framework for researchers initiating a drug discovery program for this compound.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. This document outlines a structured, multi-tiered approach for the initial in vitro bioactivity screening of a specific derivative, this compound (3-TBT). The guide provides detailed experimental protocols for assessing its potential antimicrobial, anticancer, and anti-inflammatory activities, presents hypothetical data in a structured format, and includes workflow and pathway diagrams to illustrate key processes.

Tier 1: Primary Screening Strategy

The initial screening is designed to broadly assess the bioactivity of 3-TBT across several key therapeutic areas where triazole derivatives have historically shown promise. The selected primary assays are robust, high-throughput, and cost-effective, intended to identify potential "hits" for further investigation.

Caption: High-level workflow for the initial bioactivity screening of a novel compound.

Antimicrobial Activity Screening

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate format.

Materials:

-

This compound (3-TBT) stock solution (1 mg/mL in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

-

RPMI-1640 medium for fungi.

-

Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

-

Fungal strain: Candida albicans (ATCC 90028).

-

Positive controls: Ciprofloxacin (for bacteria), Fluconazole (for fungi).

-

Resazurin sodium salt solution (viability indicator).

-

Sterile 96-well microtiter plates.

Procedure:

-

Add 100 µL of appropriate sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the 3-TBT stock solution to the first well of each row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

-

Include positive control (standard antibiotic) and negative control (inoculum only) wells.

-

Seal the plates and incubate at 35°C for 18-24 hours for bacteria or 48 hours for fungi.

-

Following incubation, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is visually determined as the lowest compound concentration in a well with no color change (i.e., remaining blue).

Data Presentation: Hypothetical MIC Values

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 3-TBT | 64 | >128 | 32 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 1 |

Anticancer (Cytotoxicity) Screening

Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer).

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

3-TBT stock solution (10 mM in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Positive control: Doxorubicin.

-

Sterile 96-well cell culture plates.

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of 3-TBT in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions (ranging from 0.1 to 100 µM). Include vehicle controls (DMSO) and a positive control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Caption: Hypothetical signaling pathway inhibited by a 1,2,4-triazole derivative.

Data Presentation: Hypothetical Cytotoxicity (IC50) Values

| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) |

| 3-TBT | 45.2 | 78.5 |

| Doxorubicin | 0.8 | 1.2 |

Anti-inflammatory Screening

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme.

-

Arachidonic acid (substrate).

-

TMPD (colorimetric probe).

-

3-TBT stock solution (10 mM in DMSO).

-

Positive controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective).

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2).

-

Add various concentrations of 3-TBT or the control inhibitors. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately read the absorbance at 595 nm every minute for 5 minutes using a plate reader in kinetic mode.

-

Calculate the reaction rates.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 values.

Data Presentation: Hypothetical COX Inhibition (IC50) Values

| Compound | COX-1 (IC50, µM) | COX-2 (IC50, µM) | Selectivity Index (COX-1/COX-2) |

| 3-TBT | 85.0 | 25.1 | 3.39 |

| SC-560 | 0.05 | 50.0 | 1000 |

| Celecoxib | 15.0 | 0.1 | 0.007 |

Disclaimer: The experimental results and associated data presented in this document are hypothetical and for illustrative purposes only. They are intended to represent a plausible outcome of an initial bioactivity screen for a novel 1,2,4-triazole derivative based on the known properties of this chemical class. Actual results may vary significantly.

Tautomerism in 3-Tert-butyl-1H-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena in 3-tert-butyl-1H-1,2,4-triazole. Due to a lack of direct experimental studies on this specific compound, this guide synthesizes information from extensive research on the parent 1,2,4-triazole and its 3-alkyl-substituted derivatives to present a scientifically grounded analysis. It covers the fundamental aspects of tautomerism in this class of compounds, predicted quantitative data on tautomer stability, detailed experimental protocols for characterization, and visualizations of the core concepts.

Core Concepts of Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism in asymmetrically substituted 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. This results in a dynamic equilibrium between three possible annular tautomers. For this compound, these are the 1H-, 2H-, and 4H-forms. The position of this single proton is critical as it dictates the molecule's electronic distribution, dipole moment, hydrogen bonding capabilities, and overall three-dimensional shape. Consequently, the predominant tautomeric form will govern the molecule's interactions with biological targets such as enzymes and receptors, a crucial consideration in drug design and development.

The tautomeric equilibrium is influenced by several factors, including:

-

Electronic Effects of Substituents: Electron-donating or -withdrawing groups can stabilize or destabilize different tautomers. The tert-butyl group is a weak electron-donating group.

-

Steric Hindrance: The bulky tert-butyl group can sterically influence the preferred position of the proton.

-

Solvent Polarity: The polarity of the solvent can differentially solvate the tautomers, shifting the equilibrium.

-

Temperature: The tautomeric equilibrium is temperature-dependent.

Tautomeric Forms and Predicted Stability

The three possible tautomers of 3-tert-butyl-1,2,4-triazole are the 1H-, 2H-, and 4H-isomers. Based on computational studies of the parent 1,2,4-triazole and other 3-alkyl-substituted derivatives, the 1H- and 2H- tautomers are generally more stable than the 4H-tautomer. The steric bulk of the tert-butyl group at position 3 is expected to disfavor the adjacent 4H-tautomer.

Spectroscopic Analysis of 3-Tert-butyl-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-tert-butyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthesis, and spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Experimental protocols and data interpretation are provided to facilitate its identification and characterization in a laboratory setting.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the condensation of a pivaloyl derivative with formhydrazide. This approach is based on established methods for the formation of 3-substituted-1,2,4-triazoles.

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process, starting from the commercially available pivaloyl chloride.

Experimental Protocol

Materials:

-

Pivaloyl chloride

-

Hydrazine hydrate

-

Formhydrazide

-

Suitable solvent (e.g., pyridine, ethanol)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Synthesis of Pivaloylhydrazide:

-

In a round-bottom flask, dissolve hydrazine hydrate (1.1 equivalents) in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add pivaloyl chloride (1 equivalent) dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The product can be isolated by removing the solvent under reduced pressure and recrystallizing from an appropriate solvent system.

-

-

Synthesis of this compound:

-

Combine the synthesized pivaloylhydrazide (1 equivalent) and formhydrazide (1 equivalent) in a round-bottom flask.

-

Add a high-boiling solvent such as pyridine and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

Acidify the aqueous mixture with hydrochloric acid and then neutralize with sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Spectroscopic Data

Due to the limited availability of experimentally recorded spectra for this compound (CAS No. 96440-78-7), the following data is a combination of predicted values and data from analogous compounds. These should serve as a guide for the identification of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Singlet | 9H | -C(CH₃)₃ |

| ~8.3 | Singlet | 1H | C₅-H |

| ~13.5 (broad) | Singlet | 1H | N-H |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The N-H proton is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~30.0 | -C(C H₃)₃ |

| ~32.0 | -C (CH₃)₃ |

| ~150.0 | C₅ |

| ~165.0 | C₃ |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium, Broad | N-H stretching |

| 2970 - 2870 | Strong | C-H stretching (tert-butyl) |

| ~1640 | Medium | C=N stretching |

| ~1560 | Medium | N-H bending |

| ~1470, 1370 | Medium | C-H bending (tert-butyl) |

| ~1260 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 110 | [M - CH₃]⁺ |

| 69 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method.

Experimental Protocols for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of -2 to 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0 to 200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid directly on the ATR crystal.

-

Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to observe its fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound.

This guide provides a foundational framework for the synthesis and comprehensive spectroscopic analysis of this compound. Researchers and scientists can utilize this information to confidently identify and characterize this molecule in their drug discovery and development endeavors.

Methodological & Application